molecular formula C9H18N2O B14624143 N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine CAS No. 56400-68-1

N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine

Cat. No.: B14624143
CAS No.: 56400-68-1
M. Wt: 170.25 g/mol
InChI Key: XCZQZZIWCYUVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine is an organic compound that features both an aziridine ring and an oxan-2-amine group Aziridines are three-membered heterocycles containing nitrogen, known for their significant angle strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine typically involves the reaction of aziridine with oxan-2-amine derivatives. One common method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, which then undergoes base-induced sulfate elimination . Another method involves the amination of 1,2-dichloroethane followed by cyclization of 2-chloroethylamine .

Industrial Production Methods

Industrial production of aziridine derivatives often requires high temperatures and the use of oxide catalysts to effect dehydration . The Nippon Shokubai process is one such method that has been employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.

    Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.

    Substitution: The aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.

Major Products

    Oxidation: Aziridine N-oxides.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine is unique due to its combination of an aziridine ring and an oxan-2-amine group, which imparts distinct reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

CAS No.

56400-68-1

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-[2-(aziridin-1-yl)ethyl]oxan-2-amine

InChI

InChI=1S/C9H18N2O/c1-2-8-12-9(3-1)10-4-5-11-6-7-11/h9-10H,1-8H2

InChI Key

XCZQZZIWCYUVQK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)NCCN2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.